(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a furan ring, a diazinane ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as biological probes or inhibitors.
Medicine: The compound and its derivatives could be explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of (5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The furan and diazinane rings may also play a role in stabilizing the compound and facilitating its binding to targets. Pathways such as the PI3K-AKT and MAPK signaling pathways could be involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of organometallic sandwich systems.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6/c1-20(2)14-6-5-11(9-15(14)22(26)27)8-13-16(23)19-18(25)21(17(13)24)10-12-4-3-7-28-12/h3-9H,10H2,1-2H3,(H,19,23,25)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTINFMRSBFPAR-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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